Cas no 53588-95-7 (tert-butyl N-(2-cyanoethyl)carbamate)

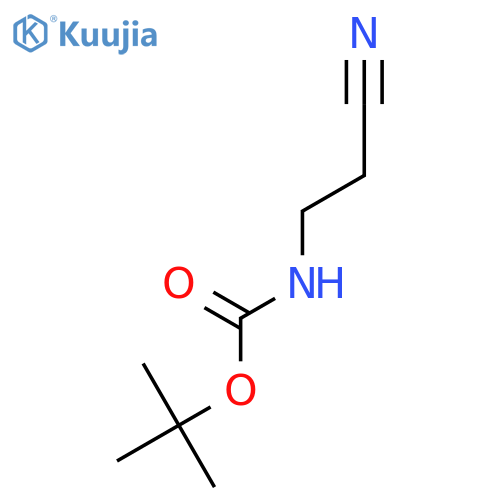

53588-95-7 structure

商品名:tert-butyl N-(2-cyanoethyl)carbamate

tert-butyl N-(2-cyanoethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-cyanoethylcarbamate

- Carbamic acid,N-(2-cyanoethyl)-, 1,1-dimethylethyl ester

- tert-Butyl N-(2-cyanoethyl)carbamate

- (2-cyano-ethyl)-carbamic acid tert-butyl ester

- 3-(tert-Butyloxycarbonylamino)propansaeurenitril

- 3-<(tert-butoxycarbonyl)amino>propionitrile

- N-Boc-2-Cyano-ethylamine

- N-Boc-3-aminopropionitrile

- tert-Butyl (2-cyanoethyl)carbamate

- tert-butyl-2-cyanoethylcarbamate

- AS-37035

- SCHEMBL1304101

- Carbamic acid, (2-cyanoethyl)-, 1,1-dimethylethyl ester

- tert-Butyl(2-cyanoethyl)carbamate

- MFCD02180880

- t-Butyl N-(2-cyanoethyl)carbamate

- 53588-95-7

- AKOS000280559

- CS-0171919

- DTXSID70370868

- 1,1-dimethylethyl (2-cyanoethyl)carbamate

- A914481

- 3-Aminopropanenitrile, N-BOC protected

- NORLFIHQJFOIGS-UHFFFAOYSA-N

- Z336080194

- TERT-BUTYLN-(2-CYANOETHYL)CARBAMATE

- EN300-74733

- tert-butyl N-(2-cyanoethyl)carbamate

-

- MDL: MFCD02180880

- インチ: InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11)

- InChIKey: NORLFIHQJFOIGS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCCC#N)=O)C

計算された属性

- せいみつぶんしりょう: 170.10600

- どういたいしつりょう: 170.106

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.1A^2

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.023

- ふってん: 125 °C/3 mmHg

- フラッシュポイント: 136.5°C

- 屈折率: 1.446

- PSA: 62.12000

- LogP: 1.81568

tert-butyl N-(2-cyanoethyl)carbamate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H312;H332

- 警告文: P280;P301+P312;P302+P352;P304+P340

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- ちょぞうじょうけん:Room temperature

tert-butyl N-(2-cyanoethyl)carbamate 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

tert-butyl N-(2-cyanoethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242559-5g |

tert-Butyl(2-cyanoethyl)carbamate |

53588-95-7 | 97% | 5g |

¥2945.00 | 2024-05-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF348-1G |

tert-butyl N-(2-cyanoethyl)carbamate |

53588-95-7 | 95% | 1g |

¥ 429.00 | 2023-04-13 | |

| TRC | T135713-100mg |

tert-Butyl N-(2-Cyanoethyl)carbamate |

53588-95-7 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Apollo Scientific | OR8029-10g |

3-Aminopropanenitrile, N-BOC protected |

53588-95-7 | 97% | 10g |

£520.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242559-100mg |

tert-Butyl(2-cyanoethyl)carbamate |

53588-95-7 | 97% | 100mg |

¥194.00 | 2024-05-09 | |

| Enamine | EN300-74733-5.0g |

tert-butyl N-(2-cyanoethyl)carbamate |

53588-95-7 | 95.0% | 5.0g |

$219.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D699151-1g |

TERT-BUTYL N-(2-CYANOETHYL)CARBAMATE |

53588-95-7 | 95% | 1g |

$275 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF348-250MG |

tert-butyl N-(2-cyanoethyl)carbamate |

53588-95-7 | 95% | 250MG |

¥ 217.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF348-100MG |

tert-butyl N-(2-cyanoethyl)carbamate |

53588-95-7 | 95% | 100MG |

¥ 132.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242559-250mg |

tert-Butyl(2-cyanoethyl)carbamate |

53588-95-7 | 97% | 250mg |

¥348.00 | 2024-05-09 |

tert-butyl N-(2-cyanoethyl)carbamate 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

53588-95-7 (tert-butyl N-(2-cyanoethyl)carbamate) 関連製品

- 128304-84-7(tert-butyl N-(2-cyanoethyl)-N-methylcarbamate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53588-95-7)tert-butyl N-(2-cyanoethyl)carbamate

清らかである:99%

はかる:5g

価格 ($):311.0